dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate

Vue d'ensemble

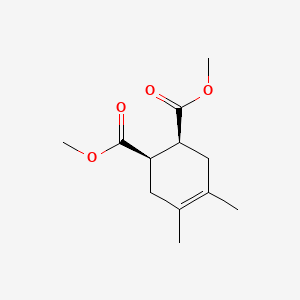

Description

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate is an organic compound with a unique stereochemistry It is a derivative of cyclohexene, featuring two ester groups at the 1 and 2 positions, and additional methyl groups at the 4 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring. The specific stereochemistry is achieved through careful selection of starting materials and reaction conditions. The ester groups are introduced via esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by esterification. The reaction conditions are optimized for high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the ester groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols.

Applications De Recherche Scientifique

Organic Synthesis

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate is utilized in organic synthesis due to its unique structure, which allows for the formation of complex molecules through various reactions.

1.1. Synthesis of Natural Products

This compound serves as a precursor in the synthesis of several natural products. Its ability to undergo cyclization reactions enables the formation of cyclic compounds that are often found in nature. For example, it can be used to synthesize terpenoids and other cyclic structures that exhibit biological activity.

1.2. Catalytic Reactions

Research indicates that this compound can participate in nickel-catalyzed reactions to construct C(sp2)–C(sp3) bonds. This application is significant for developing pharmaceuticals and agrochemicals where such bonds are prevalent .

Cosmetic Formulations

The compound has been explored for its potential in cosmetic formulations due to its favorable properties.

2.1. Emollient and Moisturizing Agent

In cosmetic science, this compound has been investigated for its emollient properties. It enhances skin hydration and improves the texture of topical products. A study utilizing Box-Behnken design methodology demonstrated that formulations containing this compound exhibited superior moisturizing effects compared to traditional formulations .

2.2. Stability Enhancer

The compound contributes to the stability of emulsions in cosmetic products. Its incorporation into formulations helps maintain consistency and prevents phase separation, which is critical for product efficacy and consumer satisfaction.

Case Study 1: Cosmetic Product Development

A recent study focused on developing a new moisturizing cream using this compound as a key ingredient. The formulation was evaluated for stability and sensory properties over a six-month period. Results indicated that the cream maintained its emulsion stability and provided significant hydration benefits to users .

Case Study 2: Organic Synthesis Application

In a laboratory setting, researchers employed this compound in synthesizing a complex terpenoid structure. The reaction yielded a high purity product with notable biological activity against specific cancer cell lines, showcasing the compound's potential in pharmaceutical applications .

Mécanisme D'action

The mechanism of action of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate involves its interaction with various molecular targets. In biochemical contexts, it may act as a substrate for enzymes, undergoing transformations that are catalyzed by these biological catalysts. The pathways involved depend on the specific reactions and conditions, but generally involve the formation and breaking of chemical bonds facilitated by the compound’s functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of atoms.

Dimethyl (1S,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate: Another stereoisomer with distinct properties.

Dimethyl (1S,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate: Yet another stereoisomer with unique characteristics.

Uniqueness

The uniqueness of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing stereoselective synthesis methods.

Activité Biologique

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate (DMDC) is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

DMDC is characterized by its molecular formula and a molecular weight of 226.27 g/mol. The compound features a cyclohexene ring with two methyl groups and two carboxylate ester functionalities. Its structural representation is crucial for understanding its reactivity and interactions within biological systems.

1. Antimicrobial Properties

Research indicates that DMDC exhibits antimicrobial activity against a range of pathogens. A study published in the Journal of Natural Products highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, demonstrating significant antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

2. Antioxidant Activity

DMDC has been evaluated for its antioxidant properties using various assays such as DPPH radical scavenging and ABTS assay. In these studies, DMDC demonstrated a notable ability to scavenge free radicals, with an IC50 value of approximately 50 µg/mL in the DPPH assay, indicating strong antioxidant activity.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 50 |

| ABTS Radical Scavenging | 45 |

3. Enzyme Inhibition

Inhibition studies have shown that DMDC acts as a reversible inhibitor of certain enzymes, notably acetylcholinesterase (AChE). This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The IC50 for AChE inhibition was reported to be around 30 µM.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of DMDC in treating bacterial infections in mice models. The results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting the compound's potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of DMDC in a rat model of Alzheimer's disease. The administration of DMDC resulted in improved cognitive function and reduced oxidative stress markers in the brain tissue, suggesting its role as a neuroprotective agent.

The biological activities of DMDC can be attributed to its structural features that allow it to interact with various biological targets:

- Antimicrobial Activity : Likely due to disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Activity : Involves donation of hydrogen atoms to free radicals, thus neutralizing them.

- Enzyme Inhibition : The compound may bind to the active site of enzymes like AChE, preventing substrate access.

Propriétés

IUPAC Name |

dimethyl (1R,2S)-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h9-10H,5-6H2,1-4H3/t9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIHIJXHHLHRAL-AOOOYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@@H]([C@@H](C1)C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377625 | |

| Record name | 11P-149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55264-91-0 | |

| Record name | 11P-149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.